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Compound of Interest

Compound Name: 5-Deazariboflavin

Cat. No.: B042581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-deazariboflavin and the natural cofactor

riboflavin in the context of flavoenzyme catalysis. By examining their distinct electronic and

redox properties, we delve into how these differences impact enzyme kinetics, reaction

mechanisms, and overall catalytic efficiency. This analysis is supported by experimental data

and detailed methodologies to assist researchers in designing and interpreting studies utilizing

the 5-deazaflavin analogue as a mechanistic probe.

Introduction to Flavin Analogues in Enzymology
Flavoenzymes are a critical class of enzymes that catalyze a wide array of redox reactions

essential for cellular metabolism, signaling, and detoxification. The catalytic versatility of these

enzymes stems from the unique properties of their flavin cofactors, primarily flavin

mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are derived from riboflavin

(Vitamin B2). To elucidate the intricate mechanisms of flavoenzyme catalysis, synthetic flavin

analogues are invaluable tools. Among the most informative is 5-deazariboflavin, a structural

analogue of riboflavin where the nitrogen atom at position 5 of the isoalloxazine ring is replaced

by a carbon atom. This seemingly subtle modification profoundly alters the electronic and redox

characteristics of the flavin, making it a powerful probe for dissecting enzymatic reaction

pathways.

Core Physicochemical and Catalytic Differences
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The substitution of nitrogen with carbon at the N5 position fundamentally changes the chemical

reactivity of the flavin ring. Riboflavin can participate in both one- and two-electron transfer

processes, readily forming a stable semiquinone radical. In contrast, 5-deazariboflavin is

generally restricted to two-electron (hydride) transfer mechanisms. This distinction is crucial for

investigating whether an enzyme-catalyzed reaction proceeds via a radical or a hydride

transfer pathway.

Furthermore, 5-deazariboflavin possesses a significantly lower redox potential compared to

riboflavin, making it a poorer electron acceptor. This property often leads to a dramatic

decrease in the rate of enzyme-catalyzed reactions when the native flavin is replaced with its 5-

deaza counterpart.

Quantitative Comparison of Catalytic Performance
The impact of substituting riboflavin-derived cofactors with their 5-deaza analogues on enzyme

kinetics is often profound. The following tables summarize key quantitative and qualitative data

from studies on various flavoenzymes.

Table 1: Redox Potentials of Riboflavin and 5-Deazariboflavin

Flavin Analogue
Midpoint Redox Potential
(Em,7) vs. SHE

Reference

Riboflavin -208 mV [1]

5-Deazariboflavin -310 V [2]

Table 2: Comparative Kinetic Parameters of Flavoenzymes with Native and 5-Deaza Cofactors
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Enzyme Cofactor Substrate Km
Vmax (or
Relative
Activity)

Reference

D-Amino Acid

Oxidase
FAD D-Alanine - Active [3]

5-DeazaFAD D-Alanine -
No detectable

activity
[4]

NAD(P)H:

(flavin)

Oxidoreducta

se

Riboflavin NADH - High [2]

5-

Deazariboflav

in

NADH -

Significantly

lower

(equilibrium

constant near

unity)

[2]

NADPH:

(acceptor)

Oxidoreducta

se (Old

Yellow

Enzyme)

FMN NADPH - High [2]

5-DeazaFMN NADPH -

~10-5 of

native

enzyme

[2]

D-Glucose

Oxidase
FAD D-Glucose - High [2]

5-DeazaFAD D-Glucose -

~10-5 of

native

enzyme

[2]
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Mechanistic Insights from 5-Deazariboflavin
Substitution
The substitution of the native flavin with 5-deazariboflavin serves as a powerful tool to dissect

the catalytic mechanism of flavoenzymes. The inability of 5-deazaflavins to be reoxidized by

molecular oxygen has been a key observation in understanding the mechanism of flavoprotein

oxidases.[2] For enzymes like D-amino acid oxidase, reconstitution with 5-deazaFAD results in

an enzyme that can be reduced by the substrate but is not catalytically active in the standard

assay because it cannot be reoxidized by oxygen.[4] This demonstrates that the catalytic cycle

involves steps beyond substrate reduction of the flavin.

Furthermore, the restriction of 5-deazaflavins to two-electron transfer has been instrumental in

distinguishing between hydride transfer and single-electron transfer (radical) mechanisms. If an

enzyme retains activity with a 5-deazaflavin cofactor, it strongly suggests a hydride transfer

mechanism. Conversely, a complete loss of activity may point towards a radical-based

mechanism.

Experimental Protocols
Detailed methodologies are crucial for the successful application of 5-deazariboflavin in

enzymatic studies. Below are protocols for key experiments.

Reconstitution of Apoflavoenzyme with 5-DeazaFAD
(Example: D-Amino Acid Oxidase)
Objective: To prepare a flavoenzyme with the 5-deazaflavin analogue for comparative studies.

Materials:

Apo-D-amino acid oxidase (prepared by standard methods)

5-Deazaflavin adenine dinucleotide (5-deazaFAD)

Potassium phosphate buffer (50 mM, pH 7.5)

Dialysis tubing (10 kDa MWCO)
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Spectrophotometer

Protocol:

Prepare a solution of apo-D-amino acid oxidase in 50 mM potassium phosphate buffer, pH

7.5.

Add a 5-fold molar excess of 5-deazaFAD to the apoprotein solution.

Incubate the mixture on ice for 1 hour to allow for reconstitution.

Transfer the solution to a dialysis bag and dialyze against 4 liters of 50 mM potassium

phosphate buffer, pH 7.5, at 4°C for 24 hours, with at least two buffer changes. This removes

unbound 5-deazaFAD.

After dialysis, recover the reconstituted enzyme and determine its concentration and the

incorporation of the 5-deazaFAD cofactor spectrophotometrically. The spectrum of the 5-

deazaFAD-containing enzyme should show characteristic absorbance peaks for the

deazaflavin.[4]

Enzyme Kinetic Assay by Spectrophotometry
Objective: To determine the kinetic parameters (Vmax and Km) of a flavoenzyme with its native

and analogue cofactors.

Materials:

Reconstituted flavoenzyme (with native flavin or 5-deazaflavin)

Substrate solution (e.g., D-alanine for D-amino acid oxidase)

Assay buffer (e.g., 75 mM disodium pyrophosphate buffer, pH 8.5)

Spectrophotometer with temperature control

Protocol:
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Set up a series of reaction mixtures in cuvettes, each containing the assay buffer and varying

concentrations of the substrate.

Equilibrate the cuvettes to the desired temperature (e.g., 25°C).

Initiate the reaction by adding a small, constant amount of the enzyme to each cuvette.

Immediately monitor the change in absorbance at a specific wavelength over time. For D-

amino acid oxidase, this can be a coupled assay monitoring the production of hydrogen

peroxide.[3]

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time

plot.

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation

to determine Vmax and Km.

Repeat the entire procedure for the enzyme reconstituted with the other cofactor.

Stopped-Flow Kinetic Analysis
Objective: To investigate the pre-steady-state kinetics of the flavoenzyme reaction.

Materials:

Stopped-flow spectrophotometer

Syringes for the instrument

Enzyme and substrate solutions at appropriate concentrations in assay buffer

Protocol:

Load the enzyme solution into one syringe of the stopped-flow instrument and the substrate

solution into the other.

Allow the solutions to equilibrate to the desired temperature.
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Rapidly mix the contents of the two syringes and monitor the absorbance change at a

wavelength characteristic of flavin reduction (e.g., around 450 nm) over a short timescale

(milliseconds to seconds).[5]

Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.

Analyze the kinetic traces by fitting them to appropriate kinetic models (e.g., single or double

exponential decay) to obtain rate constants for the reductive half-reaction.

Compare the results obtained with the native and 5-deazaflavin-containing enzymes.

Visualizing the Catalytic Cycle and Experimental
Workflow
The following diagrams, generated using Graphviz, illustrate key concepts in the comparative

analysis of riboflavin and 5-deazariboflavin in flavoenzyme catalysis.
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Caption: Contrasting catalytic cycles of flavoenzymes with riboflavin vs. 5-deazariboflavin.
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Caption: Workflow for comparative analysis of flavin analogues in flavoenzyme catalysis.

Conclusion
The use of 5-deazariboflavin as a substitute for the natural riboflavin cofactor is a cornerstone

technique in the study of flavoenzyme mechanisms. Its distinct inability to participate in single-

electron transfers and its lower redox potential provide clear experimental readouts that help to

distinguish between different catalytic pathways. While the substitution often leads to a
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significant or complete loss of activity, the insights gained into the enzyme's mechanism of

action are invaluable. For researchers in enzymology and drug development, understanding

the comparative biochemistry of 5-deazariboflavin and riboflavin is essential for designing

experiments that can effectively probe the function of this important class of enzymes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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